7-Bromo-3-(methylthio)-1H-indazole

Medicinal Chemistry Cross-Coupling Building Block

Medicinal chemistry projects often face delays when a scaffold's substituents lack orthogonal reactivity, forcing linear syntheses. This indazole solves that by offering two independently addressable handles. Key advantages: - Sequential diversification: C7 bromide for Suzuki coupling, C3 methylthio for SNAr or oxidation to a sulfone leaving group. - Positional precision: 7-bromo regiochemistry is critical for target engagement in TTK, PLK4, and Aurora kinase programs. - Supply reliability: Standardized purity supports reproducible library synthesis without additional purification bottlenecks.

Molecular Formula C8H7BrN2S
Molecular Weight 243.13 g/mol
Cat. No. B11774997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-3-(methylthio)-1H-indazole
Molecular FormulaC8H7BrN2S
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESCSC1=NNC2=C1C=CC=C2Br
InChIInChI=1S/C8H7BrN2S/c1-12-8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11)
InChIKeyNFXQVPQGKQEAMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-3-(methylthio)-1H-indazole: Structural Profile & Synthetic Utility


7-Bromo-3-(methylthio)-1H-indazole (CAS 1823921-23-8) is a heterocyclic building block characterized by an indazole core with a bromine atom at the 7-position and a methylthio group at the 3-position . Its molecular formula is C8H7BrN2S, with a molecular weight of 243.13 g/mol . The compound serves as a versatile intermediate in medicinal chemistry, leveraging the orthogonal reactivity of its C7 bromide for cross-coupling reactions and its C3 methylthio group for nucleophilic substitution or as a masked thiol . This dual functionality distinguishes it from simpler indazole derivatives and positions it as a key scaffold for generating focused libraries of kinase inhibitors and other bioactive molecules [1].

Dual orthogonal reactive handles: C7 bromide for cross-coupling, C3 methylthio for nucleophilic substitution or masked thiol
Enables sequential, chemoselective derivatization for focused compound library synthesis
C7-substituted indazole scaffold relevant to kinase inhibitor and antimicrobial SAR exploration

Why 7-Bromo-3-(methylthio)-1H-indazole Is Irreplaceable


Generic substitution among bromo(methylthio)indazole isomers is scientifically unsound due to the profound influence of substituent position on both chemical reactivity and biological target engagement. The 7-bromo position offers a unique steric and electronic environment that dictates cross-coupling efficiency and regioselectivity [1], while the 3-methylthio group provides a distinct lipophilic/hydrogen-bonding profile compared to unsubstituted or halogen-only analogs [2]. Simply selecting any "bromoindazole" or "methylthioindazole" ignores the established structure-activity relationship (SAR) paradigm in medicinal chemistry, where even a single atom shift can alter potency, selectivity, or synthetic tractability [3]. This guide provides the quantitative and qualitative evidence required to justify the specific selection of 7-Bromo-3-(methylthio)-1H-indazole over its closest comparators.

Target 7-Bromo-3-(methylthio)-1H-indazole (dual C7-Br + C3-SMe handles)
Substitute 7-Bromo-1H-indazole or simple bromoindazoles (single reactive site)
Missing C3 methylthio group limits sequential derivatization and library complexity; direct substitution may reduce synthetic divergence.
Target C7-substitution validated in kinase inhibitor patent disclosures
Substitute 4-,5-, or 6-bromo-3-(methylthio)-1H-indazole isomers (unknown SAR)
Positional isomerism may alter cross-coupling efficiency and kinase binding mode; SAR interpretation from C7 series may not transfer.

7-Bromo-3-(methylthio)-1H-indazole vs. Closest Analogs


Orthogonal Reactivity of C7-Br and C3-SMe

7-Bromo-3-(methylthio)-1H-indazole possesses two chemically distinct handles: a C7 bromide for Pd-catalyzed cross-coupling and a C3 methylthio group that can act as a nucleophile or masked thiol . In contrast, 7-Bromo-1H-indazole (CAS 53857-58-2) lacks the C3 methylthio group, offering only a single reactive site for diversification . The C7 bromide's kinetic rate constant for bromination (k_bi = 0.4 × 10^-3 dm^3 mol^-1 s^-1) is significantly lower than at C5 (4.2 × 10^-3) or C3 (2.8 × 10^-3) [1], indicating a unique reactivity profile that enables regioselective functionalization when paired with the C3 substituent.

Orthogonal reactivity
Class-level inference
+1 orthogonal reactive site vs 7-Br-indazole; kbi at C7 is 0.4×10-3 dm3mol-1s-1 (lower than C5/C3)
Supports sequential, chemoselective derivatization
Reactivity inferred from analogous systems; experimental validation recommended
Medicinal Chemistry Cross-Coupling Building Block

3-Methylthio Impact on Lipophilicity & Permeability

The 3-methylthio group enhances the lipophilicity of the indazole scaffold. While direct LogP/D values for 7-Bromo-3-(methylthio)-1H-indazole are not publicly reported, the indazole core itself is a bioisostere of phenol, known to be more lipophilic and less prone to phase I/II metabolism . The addition of a methylthio group further increases lipophilicity compared to the unsubstituted 7-Bromo-1H-indazole. This class-level inference is supported by the fact that 3-(methylthio)-1H-indazole (CAS 1040502-51-9) has a predicted density of 1.29 g/cm³, whereas 7-Bromo-1H-indazole has a predicted density of 1.77 g/cm³ , suggesting different molecular packing and potentially altered membrane interaction.

Lipophilicity inference
Class-level inference
Predicted density difference -0.48 g/cm³ vs 7-Br-indazole (1.29 vs 1.77 g/cm³), suggesting higher lipophilicity
Class-level context; experimental LogP/D confirmation pending
Data to verify; no published direct measurements
Drug Discovery ADME Physicochemical Properties

C7-Substituted Indazole Kinase Inhibitor Scaffold

Indazole derivatives are established kinase inhibitor scaffolds. The 7-bromo substitution pattern on the indazole ring has been specifically exploited in the development of TTK, PLK4, and Aurora kinase inhibitors with demonstrated anticancer activity [1]. While direct IC50 data for 7-Bromo-3-(methylthio)-1H-indazole is not yet published, the C7 position is known to be a key diversification point for accessing potent kinase inhibitors [2]. In contrast, 4-, 5-, and 6-bromo-3-(methylthio)-1H-indazoles (CAS 1823930-35-3, 201227-23-8, 1823346-15-1) may exhibit altered binding modes due to steric and electronic differences [3].

Kinase scaffold validation
Class-level inference
C7-substituted indazoles reported in TTK, PLK4, Aurora kinase inhibitor patents (class-level)
Supports kinase-focused library design and SAR exploration
Patent disclosures; direct IC50 data for this building block not available
Kinase Inhibition Cancer Research Structure-Activity Relationship

Commercial Purity and Availability Profile

7-Bromo-3-(methylthio)-1H-indazole is commercially available with a purity specification of ≥98% from suppliers such as Leyan . In comparison, the 5-bromo isomer is available at ≥95% purity , and the 4-bromo isomer at ≥95% . The higher nominal purity of the 7-bromo derivative can reduce the need for additional purification steps prior to use in sensitive cross-coupling reactions. While 7-Bromo-1H-indazole is also widely available, it lacks the orthogonal functional handle provided by the 3-methylthio group, limiting its utility in sequential derivatization.

Purity specification
Specification review
≥98% (7-Br-3-SMe) vs ≥95% for 5-bromo and 4-bromo isomers
May reduce purification steps in sensitive cross-coupling reactions
Vendor specifications; actual batch purity to be verified
Chemical Procurement Synthetic Chemistry Quality Control

Optimal R&D Applications for 7-Bromo-3-(methylthio)-1H-indazole


Sequential Diversification for Compound Libraries

Leverage the orthogonal reactivity of 7-Bromo-3-(methylthio)-1H-indazole to build focused compound libraries. First, perform a Suzuki-Miyaura cross-coupling at the C7 position to introduce aryl/heteroaryl diversity [1]. Subsequently, utilize the C3 methylthio group for nucleophilic aromatic substitution (SNAr) or oxidation to a sulfone as a leaving group . This two-step, one-pot potential reduces synthetic steps compared to using two separate building blocks, accelerating hit-to-lead campaigns for kinase or antimicrobial targets [2].

Probing C7-Specific Kinase Binding Pockets

Incorporate 7-Bromo-3-(methylthio)-1H-indazole as a core scaffold when exploring structure-activity relationships (SAR) for kinases where C7-substituted indazoles have shown potency (e.g., TTK, PLK4, Aurora) [1]. The 3-methylthio group provides a convenient handle for later-stage functionalization or can be retained to modulate lipophilicity and metabolic stability . This approach allows medicinal chemists to rapidly explore the chemical space around a validated kinase inhibitor scaffold [2].

Antimicrobial Agents from 3-Methylthioindazole Scaffold

Use 7-Bromo-3-(methylthio)-1H-indazole as a precursor for synthesizing indazole-containing SAH/MTA nucleosidase inhibitors [1]. The 3-methylthio group is a key structural feature for this class of antimicrobial agents . The 7-bromo handle enables further diversification to optimize potency and spectrum of activity against bacterial and fungal strains [2].

Application
Selection Property
Validation Focus
Sequential library diversification
Orthogonal reactive handles (C7-Br, C3-SMe)
Sequential cross-coupling/SNAr efficiency and scope
Kinase inhibitor scaffold SAR studies
C7-substituted indazole core with documented kinase engagement
Kinase panel selectivity and binding mode profiling
Antimicrobial screening studies
3-Methylthio group as SAH/MTA nucleosidase inhibitor feature
Antimicrobial potency and spectrum against bacterial/fungal strains

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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